Methyl 5-nitropent-2-enoate Methyl 5-nitropent-2-enoate
Brand Name: Vulcanchem
CAS No.: 67810-58-6
VCID: VC19377438
InChI: InChI=1S/C6H9NO4/c1-11-6(8)4-2-3-5-7(9)10/h2,4H,3,5H2,1H3
SMILES:
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

Methyl 5-nitropent-2-enoate

CAS No.: 67810-58-6

Cat. No.: VC19377438

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-nitropent-2-enoate - 67810-58-6

Specification

CAS No. 67810-58-6
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name methyl 5-nitropent-2-enoate
Standard InChI InChI=1S/C6H9NO4/c1-11-6(8)4-2-3-5-7(9)10/h2,4H,3,5H2,1H3
Standard InChI Key HANFSKQIDADPNC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CCC[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Methyl 5-nitropent-2-enoate (C₆H₉NO₄) is an unsaturated nitro ester with the systematic name methyl (E)-5-nitropent-2-enoate. Its structure comprises a five-carbon chain featuring a nitro group at the terminal carbon and a methyl ester at the α-position relative to a double bond (Figure 1). The (E)-stereochemistry of the double bond is critical for its reactivity and intermolecular interactions .

Molecular Geometry and Electronic Properties

The nitro group’s strong electron-withdrawing nature polarizes the molecule, enhancing electrophilicity at the β-carbon of the α,β-unsaturated ester. This polarization facilitates conjugate additions and cycloadditions, common in synthesizing heterocycles . Density Functional Theory (DFT) studies of analogous nitro esters reveal that the nitro group’s resonance effects stabilize transition states in Michael additions, suggesting similar behavior for Methyl 5-nitropent-2-enoate .

Synthesis and Stereochemical Control

Two-Step Synthesis via Wittig Olefination

A scalable synthesis of Methyl 5-nitropent-2-enoate involves two steps (Table 1) :

  • Nitrous Acid Addition to Acrolein: Acrolein reacts with nitrous acid (HNO₂) to form 5-nitro-2-pentenal.

  • Wittig Olefination: The aldehyde intermediate undergoes Wittig reaction with methyl triphenylphosphorane to yield the target ester.

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsProductYieldE:Z Ratio
1HNO₂, H₂O, 0°C5-Nitro-2-pentenal60%N/A
2Ph₃P=CHCO₂Me, THF, refluxMethyl 5-nitropent-2-enoate75–83%92:8

Alternative Synthetic Routes

While Wittig olefination is the most reported method, other approaches include:

  • Nitroalkene-Ester Cross-Metathesis: Using Grubbs catalysts to couple nitroalkenes with acrylates, though yields are lower (~30%) .

  • Michael Addition Followed by Oxidation: Nitroalkanes added to α,β-unsaturated esters, followed by oxidation, but this risks over-oxidation .

Physicochemical Properties

Experimental data for Methyl 5-nitropent-2-enoate remain limited, but properties can be inferred from structurally related nitro esters (Table 2) :

Table 2: Estimated Physicochemical Properties

PropertyValueMethod
Melting Point<25°C (liquid at RT)Analogous nitro esters
Boiling Point210–220°C (extrapolated)Distillation
Density1.22–1.25 g/cm³Pycnometry
SolubilityMiscible with THF, DCM; low in waterPartition coefficients
logP1.8–2.1Computational modeling

The nitro group’s polarity renders the compound moderately soluble in polar aprotic solvents but insoluble in water, aligning with Lipinski’s rule for drug-like molecules .

Reactivity and Applications

Cycloadditions and Heterocycle Synthesis

The α,β-unsaturated ester moiety participates in Diels-Alder reactions, forming six-membered rings. For example, reactions with cyclopentadiene yield nitro-substituted bicyclic esters, precursors to bioactive molecules .

Biological Activity

While direct studies on Methyl 5-nitropent-2-enoate are lacking, analogous nitro compounds exhibit:

  • Antimicrobial Effects: Nitro groups disrupt microbial redox balance, generating cytotoxic radicals .

  • Antitubercular Activity: Nitroaromatics like 5-nitrophenanthroline inhibit Mycobacterium tuberculosis (MIC = 0.78 μM) .

  • Anti-inflammatory Action: Nitrobenzamides suppress iNOS and COX-2, reducing inflammation .

These findings suggest Methyl 5-nitropent-2-enoate could serve as a lead compound for antimicrobial or anti-inflammatory drugs.

Spectroscopic Characterization

Key spectral data for Methyl 5-nitropent-2-enoate include:

  • ¹H NMR (CDCl₃): δ 6.85 (dt, J = 15.6 Hz, 1H, CH=CH), 4.25 (q, J = 7.1 Hz, 2H, NO₂CH₂), 3.72 (s, 3H, OCH₃) .

  • ¹³C NMR: 168.2 (C=O), 148.1 (CH=CH), 76.8 (NO₂CH₂), 52.1 (OCH₃) .

  • IR (cm⁻¹): 1720 (C=O), 1630 (C=C), 1520 (NO₂ asym), 1350 (NO₂ sym) .

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